3,5-Dinitrotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 145 mg/L at 25 °C (est)

Synonyms

Canonical SMILES

Herbicide Application for Weed Control

Summary

Results and Outcomes

Reference: Abernathy, J. R., & Keeling, J. W. (1979). Efficacy and Rotational Crop Response to Levels and Dates of Dinitroaniline Herbicide Applications. Weed Science, 27(3), 312-317

Environmental Monitoring: Detection of Dinitrotoluene

Summary

3,5-Dinitrotoluene: is an environmental contaminant. Gas chromatography (GC) combined with various detectors (e.g., flame ionization detector, electron capture detector, mass spectrometry) is commonly used for its detection and quantification.

Results and Outcomes

Reference: ATSDR. (2016). Technical Fact Sheet – Dinitrotoluene (DNT)

Hydrogenation Catalysts for Polyurethane Production

Summary

DNT hydrogenation to 2,4-toluenediamine (TDA) is essential for polyurethane production.

Results and Outcomes

Reference: Overview of Catalysts with MIRA21 Model in Heterogeneous Catalytic … - MDPI

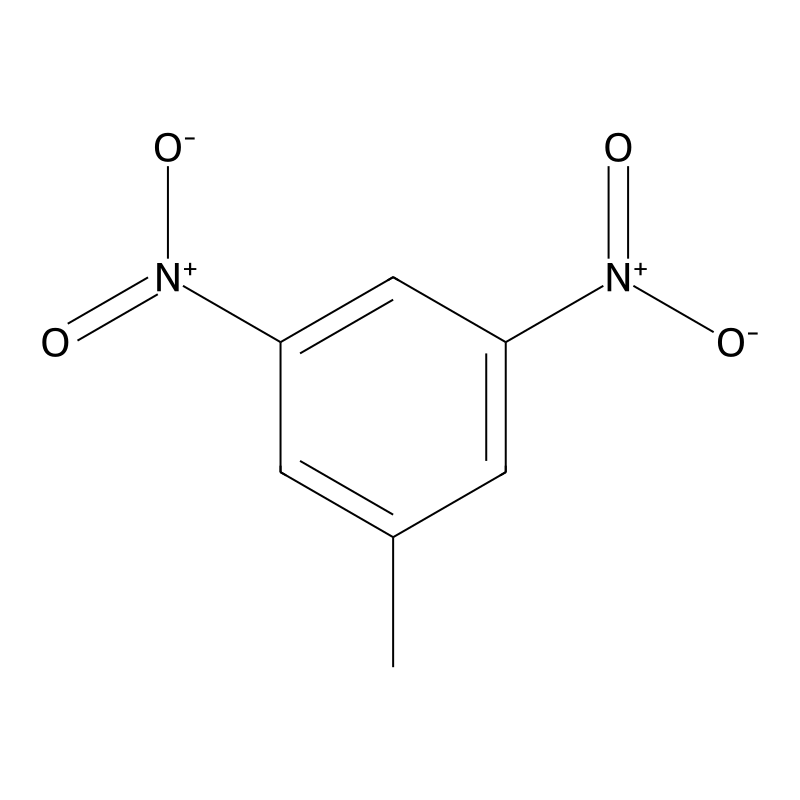

3,5-Dinitrotoluene is an aromatic nitro compound with the chemical formula C₇H₆N₂O₄. It is one of the isomers of dinitrotoluene, distinguished by the positions of the nitro groups on the toluene ring. Specifically, it features two nitro groups attached to the 3 and 5 positions of the methyl-substituted benzene ring. The compound appears as yellow rhombic needles and has a melting point of approximately 93 °C. It is soluble in organic solvents such as benzene, chloroform, diethyl ether, and ethanol, but exhibits only slight solubility in water .

There is no current research available on a specific mechanism of action for 3,5-DNT.

DNTs, including potentially 3,5-DNT, are generally considered toxic. Studies have shown they can be harmful to the liver and may cause oxidative stress []. They are also suspected carcinogens [].

Specific data on 3,5-DNT toxicity is limited due to its less common production. However, when handling any DNT, precautions like wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas are crucial [].

- Nitration: Further nitration can occur under strong acidic conditions, potentially leading to the formation of more complex nitro compounds.

- Reduction: It can be reduced to form amino derivatives, such as 3,5-diaminotoluene, using reducing agents like iron and hydrochloric acid.

- Substitution Reactions: The presence of nitro groups can activate the aromatic ring for electrophilic substitution reactions, allowing for further functionalization .

The biological activity of 3,5-dinitrotoluene has been studied primarily in the context of its environmental impact and toxicity. It is known to be moderately toxic to aquatic organisms and can affect soil microorganisms. Studies indicate that while it does not bioaccumulate significantly in animal tissues, it can be taken up by plants from contaminated soils. The compound's toxicity varies with soil properties and environmental conditions .

3,5-Dinitrotoluene is typically synthesized through the nitration of toluene using a mixture of concentrated nitric and sulfuric acids. This process involves:

- Preparation: Toluene is mixed with concentrated nitric acid and sulfuric acid.

- Nitration Reaction: The reaction proceeds under controlled temperatures to minimize the formation of unwanted by-products.

- Isolation: After completion, the product is precipitated out and purified through recrystallization from suitable solvents such as acetic acid .

Uniqueness

What distinguishes 3,5-dinitrotoluene from its counterparts is primarily its specific arrangement of nitro groups which influences its reactivity profile and biological effects. Its unique properties make it particularly valuable in certain synthetic pathways while also presenting distinct environmental challenges compared to other dinitrotoluenes .

Research on 3,5-dinitrotoluene interactions focuses on its environmental persistence and degradation pathways. Studies have shown that it can react with hydroxyl radicals in the atmosphere, leading to its degradation over time. Additionally, its interaction with soil microorganisms can influence its breakdown and mobility in contaminated sites .

Physical Description

Color/Form

Yellowish, reddish needles from acetic acid

XLogP3

Boiling Point

Sublimes

Flash Point

Density

1.32

LogP

Melting Point

93 °C

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

4.05X10-4 mm Hg at 25 °C

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

DINITROTOLUENE ISOMERS WERE DETERMINED IN WATER SAMPLES BY GAS CHROMATOGRAPHY.

EPA Method 8090. Gas Chromatographic Method for the detection of ppb levels of nitroaromatics and clyclic ketones. ... Detection is achieved by an electron capture detector (ECD) for the dinitrotoluenes. Precision and accuracy of the method were found to be directly related to the concentration of the parameter and essentially independent of the sample matrix. The method detection limit for 3,5-dinitrotoluene is not given.

EPA Method 8250. Packed Column Gas Chromatography/Mass Spectrometry Technique for the determination of semivolatile organics in extracts prepared from all types of solid waste matrices, soils, and groundwater. This method is applicable to quantify most neutral, acidic, and basic organic compounds that are soluble in methylene chloride and capable of being eluted without derivatization as sharp peaks from a gas chromatographic packed column. Such compounds include ... aromatic nitro compounds ... . The detection limit was not given for this compound.

For more Analytic Laboratory Methods (Complete) data for 3,5-DINITROTOLUENE (6 total), please visit the HSDB record page.

Dates

Eval Carcinog Risks Hum. 1996;65:309-368. Review. PubMed PMID: 9097111.

2: Couch DB, Allen PF, Abernethy DJ. The mutagenicity of dinitrotoluenes in

Salmonella typhimurium. Mutat Res. 1981 Dec;90(4):373-83. PubMed PMID: 7038460.

3: Gayathri R, Arivazhagan M. Molecular structure, vibrational investigation of

2-chloro-α-α-α-trifluoro-3,5-dinitrotoluene using DFT (LSDA, B3LYP, B3PW91 and

MPW1PW91) and UV-Vis absorption spectra in organic solvents: a IEF-PCM/TD-DFT

study. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Apr 5;123:309-26. doi:

10.1016/j.saa.2013.12.012. Epub 2013 Dec 12. PubMed PMID: 24412784.

4: Rickert DE, Butterworth BE, Popp JA. Dinitrotoluene: acute toxicity,

oncogenicity, genotoxicity, and metabolism. Crit Rev Toxicol. 1984;13(3):217-34.

Review. PubMed PMID: 6386342.

5: Li H, Zhang F, Havel J. Quantification of analytes in overlapping peaks from

capillary electrophoresis using multivariate curve resolution-alternating least

squares methods. Electrophoresis. 2003 Sep;24(18):3107-15. PubMed PMID: 14518032.